molecular formula C18H30N4O4 B12610122 3,3'-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) CAS No. 648441-14-9

3,3'-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole)

Cat. No.: B12610122
CAS No.: 648441-14-9
M. Wt: 366.5 g/mol
InChI Key: ZTOOIPRXIIYIMZ-UHFFFAOYSA-N
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Description

3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its long dodecane chain linking two oxadiazole rings, each substituted with a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dodecanedioic acid with hydrazine hydrate to form the corresponding dihydrazide. This intermediate is then reacted with methoxy-substituted nitriles under acidic conditions to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole rings can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) involves its interaction with specific molecular targets. The oxadiazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(1,12-Dodecanediyl)bis(5-methoxy-6-methylphenol)
  • 1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide

Uniqueness

3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) is unique due to its specific structural features, including the long dodecane chain and the presence of methoxy-substituted oxadiazole rings. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

648441-14-9

Molecular Formula

C18H30N4O4

Molecular Weight

366.5 g/mol

IUPAC Name

5-methoxy-3-[12-(5-methoxy-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H30N4O4/c1-23-17-19-15(21-25-17)13-11-9-7-5-3-4-6-8-10-12-14-16-20-18(24-2)26-22-16/h3-14H2,1-2H3

InChI Key

ZTOOIPRXIIYIMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NO1)CCCCCCCCCCCCC2=NOC(=N2)OC

Origin of Product

United States

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